(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol
Overview
Description
“(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol” is a compound with the molecular formula C14H20ClNO. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is based on the piperidine nucleus, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are also used as building blocks and reagents in synthesizing organic compounds .Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry has explored methods to synthesize and characterize compounds structurally related to "(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol." These studies provide foundational knowledge for understanding the chemical behavior and potential applications of such compounds. For instance, Benakaprasad et al. (2007) detailed the synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, including its crystal structure through X-ray crystallography, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom ChemInform.
Crystal Structure Analysis
Crystal structure analysis is a common theme in the research of compounds with the piperidin-4-yl moiety. Girish et al. (2008) synthesized and characterized the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, providing insights into its molecular geometry and hydrogen bonding Molecular Crystals and Liquid Crystals. Similarly, Prasad et al. (2008) discussed the synthesis and crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, emphasizing the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom Molecular Crystals and Liquid Crystals.
Bioactivity Studies
Some research efforts have been directed towards evaluating the bioactivity of compounds with the piperidin-4-yl structure. For instance, Xue Si-jia (2011) synthesized a novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, and investigated its inhibitory activities against fungi, suggesting potential applications in antifungal drug development Journal of Shanghai Normal University.
Advanced Synthetic Applications
Advanced synthetic applications include the development of novel synthetic pathways and methodologies. For example, Vervisch et al. (2012) presented a radical-mediated nitrile translocation method for transforming aziridines to piperidines, demonstrating an innovative approach to synthesizing piperidine derivatives with potential pharmaceutical applications Organic & Biomolecular Chemistry.
Future Directions
The future directions of research on “(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol” and similar compounds could involve further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . This could potentially yield important antimalarial leads .
Properties
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-11-2-3-13(14(15)8-11)9-16-6-4-12(10-17)5-7-16/h2-3,8,12,17H,4-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYSXKBXIUSACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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